3-(1-adamantyl)-3-hydroxybutanoic acid 3-(1-adamantyl)-3-hydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10110194
InChI: InChI=1S/C14H22O3/c1-13(17,8-12(15)16)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11,17H,2-8H2,1H3,(H,15,16)
SMILES: CC(CC(=O)O)(C12CC3CC(C1)CC(C3)C2)O
Molecular Formula: C14H22O3
Molecular Weight: 238.32 g/mol

3-(1-adamantyl)-3-hydroxybutanoic acid

CAS No.:

Cat. No.: VC10110194

Molecular Formula: C14H22O3

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

3-(1-adamantyl)-3-hydroxybutanoic acid -

Specification

Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
IUPAC Name 3-(1-adamantyl)-3-hydroxybutanoic acid
Standard InChI InChI=1S/C14H22O3/c1-13(17,8-12(15)16)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11,17H,2-8H2,1H3,(H,15,16)
Standard InChI Key RMKDKRYJMQILNF-UHFFFAOYSA-N
SMILES CC(CC(=O)O)(C12CC3CC(C1)CC(C3)C2)O
Canonical SMILES CC(CC(=O)O)(C12CC3CC(C1)CC(C3)C2)O

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a 1-adamantyl group substituted at the third carbon of a hydroxybutanoic acid chain. The adamantane moiety imposes significant steric constraints, influencing both intramolecular interactions and reactivity. The hydroxyl and carboxylic acid groups at C3 and C4, respectively, create a vicinal diol-like configuration, enabling intramolecular hydrogen bonding in specific conformations .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular formulaC₁₄H₂₂O₃
Molecular weight262.32 g/mol
Functional groupsAdamantyl, hydroxyl, carboxylic acid
StereoisomerismErythro and threo diastereomers

Synthesis and Isolation

Synthetic Routes

While no direct synthesis of 3-(1-adamantyl)-3-hydroxybutanoic acid is documented, analogous methods for 2-(1-adamantyl)-3-hydroxybutyric acid suggest a multi-step approach:

  • Adamantylation: Coupling 1-adamantanol with a β-keto ester (e.g., ethyl acetoacetate) via acid-catalyzed alkylation.

  • Reduction: Selective reduction of the ketone group to a hydroxyl group using NaBH₄ or LiAlH₄.

  • Hydrolysis: Saponification of the ester to yield the carboxylic acid .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
AdamantylationH₂SO₄, 80°C, 12 h65–75
ReductionNaBH₄, MeOH, 0°C to RT85–90
HydrolysisNaOH (aq), reflux, 6 h>95

Diastereomer Separation

Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane) resolves erythro and threo diastereomers, as demonstrated for structurally similar adamantane derivatives .

Spectroscopic Characterization

NMR Analysis

¹H NMR studies of analogous compounds reveal distinct splitting patterns due to adamantyl-induced anisotropic effects:

  • Adamantyl protons: Resonate as multiplet clusters at δ 1.6–2.1 ppm.

  • Hydroxyl proton: Appears as a broad singlet (δ 2.5–3.0 ppm) in CDCl₃, shifting upfield in DMSO-d₆ due to hydrogen bonding .

  • Vicinal coupling constants (³JHH): Erythro isomers exhibit larger coupling constants (10–12 Hz) compared to threo forms (6–8 Hz), reflecting differences in rotational freedom .

Table 3: ¹H NMR Data for Erythro and Threo Isomers (CDCl₃)

Proton EnvironmentErythro (δ, ppm)Threo (δ, ppm)
Adamantyl CH₂1.7–2.1 (m)1.6–2.0 (m)
C3-OH2.8 (br s)2.6 (br s)
C4-COOH12.1 (s)12.0 (s)

IR and Mass Spectrometry

  • IR: O-H stretch (2500–3000 cm⁻¹), C=O stretch (1700–1720 cm⁻¹), and adamantyl C-H vibrations (2850–2900 cm⁻¹) .

  • HRMS: Molecular ion peak at m/z 262.1574 [M+H]⁺ (calculated for C₁₄H₂₂O₃).

Computational and Conformational Studies

Density Functional Theory (DFT) Insights

DFT calculations (B3LYP/6-31G*) on 2-(1-adamantyl)-3-hydroxybutyric acid predict that threo isomers adopt intramolecular hydrogen-bonded conformations, stabilizing the structure by 3–5 kcal/mol compared to non-bonded forms. In contrast, erythro isomers exhibit rotational flexibility, allowing transitions between hydrogen-bonded and open states .

Table 4: Energy Differences Between Conformers

ConformationRelative Energy (kcal/mol)
Threo (H-bonded)0.0
Threo (non-H-bonded)4.2
Erythro (H-bonded)1.8
Erythro (non-H-bonded)0.0

Solvent Effects on Conformation

Solvent polarity markedly influences conformational populations:

  • CDCl₃: Favors intramolecular H-bonding in threo isomers (³JHH = 6.5 Hz).

  • DMSO-d₆: Disrupts H-bonding, increasing ³JHH to 9.8 Hz .

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